Carbapenem

描述

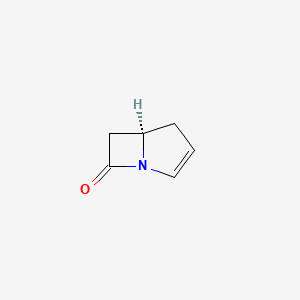

Structure

3D Structure

属性

分子式 |

C6H7NO |

|---|---|

分子量 |

109.13 g/mol |

IUPAC 名称 |

(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1 |

InChI 键 |

YZBQHRLRFGPBSL-RXMQYKEDSA-N |

SMILES |

C1C=CN2C1CC2=O |

手性 SMILES |

C1C=CN2[C@H]1CC2=O |

规范 SMILES |

C1C=CN2C1CC2=O |

产品来源 |

United States |

Mechanistic Insights into Carbapenem Biological Action

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a diverse group of bacterial enzymes crucial for the final stages of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall microbenotes.comnih.govmdpi.comnih.gov. Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by targeting these essential enzymes.

Acylation Mechanisms and Irreversible Enzyme Inhibition

The core mechanism of carbapenem action involves the acylation of the active site of PBPs. The β-lactam ring within the this compound structure structurally mimics the D-Ala-D-Ala terminus of the peptidoglycan substrate, which is the natural ligand for PBPs mdpi.commicrobiologyresearch.orgpnas.orgnih.gov. Upon recognition, the nucleophilic serine residue (or cysteine in the case of L,D-transpeptidases, Ldts) within the PBP active site attacks the carbonyl carbon of the β-lactam ring pnas.orgnih.govresearchgate.net. This nucleophilic attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex nih.govmdpi.commicrobiologyresearch.orgpnas.orgnih.govresearchgate.net.

This stable acylation effectively inactivates the PBP, preventing its transpeptidase activity, which is responsible for cross-linking peptidoglycan strands microbenotes.comnih.govmdpi.commicrobiologyresearch.org. The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall, leading to its weakening, eventual lysis, and ultimately, bacterial cell death microbenotes.comnih.govmicrobiologyresearch.org. While the acylation of serine-based PBPs by β-lactams is generally considered irreversible, some studies have indicated that carbapenems can exhibit reversible action against L,D-transpeptidases, which utilize a cysteine nucleophile pnas.orgresearchgate.net.

Multi-PBP Binding Profiles and Their Biochemical Implications

A key factor contributing to the broad-spectrum efficacy and potency of carbapenems is their ability to bind to and inhibit multiple different PBPs within a bacterial cell, a feature that distinguishes them from many other β-lactam antibiotics nih.govmicrobiologyresearch.orgwikipedia.org. This multi-PBP binding profile has significant biochemical implications for their antimicrobial activity.

The affinity of carbapenems for various PBPs can differ across bacterial species and even among different this compound compounds. For instance, in Streptococcus pneumoniae, both meropenem (B701) and doripenem (B194130) exhibit coselective binding to PBP1a, PBP2x, and PBP3 asm.org. In contrast, meropenem's primary target in Escherichia coli is PBP2 microbiologyresearch.org. Imipenem (B608078) generally shows higher activity against Gram-positive cocci, whereas meropenem demonstrates increased activity against Gram-negative bacteria microbiologyresearch.org. Doripenem, in particular, is noted for its potent activity against Pseudomonas aeruginosa, often exhibiting lower minimum inhibitory concentrations (MICs) compared to imipenem and meropenem against this pathogen microbiologyresearch.org.

The inhibition of multiple PBPs simultaneously can lead to more profound and rapid disruption of cell wall synthesis, making carbapenems highly effective even against bacteria that may have developed resistance to other β-lactams by altering a single PBP nih.govmicrobiologyresearch.org. Resistance mechanisms can involve changes in the amino acid sequences of PBPs or the acquisition of new this compound-resistant PBPs, leading to reduced affinity for the antibiotic nih.govnih.govdroracle.ai.

Table 1: Illustrative this compound PBP Binding Profiles

| This compound | Primary Targets/Binding Profile | Bacterial Species | Source |

| Meropenem | PBP1a, PBP2x, PBP3 (coselective) | Streptococcus pneumoniae | asm.org |

| Meropenem | PBP2 (primary target) | Escherichia coli | microbiologyresearch.org |

| Imipenem | Broad activity, including Gram-positive cocci | Various (general) | microbiologyresearch.org |

| Doripenem | High activity against P. aeruginosa (lower MICs than imipenem/meropenem) | Pseudomonas aeruginosa | microbiologyresearch.org |

Bacterial Membrane Permeation Mechanisms

For carbapenems to reach their PBP targets located in the periplasmic space or associated with the cytoplasmic membrane, they must first traverse the outer membrane in Gram-negative bacteria. This permeation is a critical step in their mechanism of action.

Outer Membrane Porin Utilization in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a formidable selective barrier, limiting the entry of many antimicrobial agents droracle.aioup.complos.orgasm.org. Carbapenems, being hydrophilic molecules, primarily gain access to the periplasmic space by utilizing non-specific channels embedded within this outer membrane, known as outer membrane proteins (OMPs) or porins mdpi.comtandfonline.comnih.govnih.govmicrobiologyresearch.orgoup.complos.orgnih.gov.

Porins facilitate the passive diffusion of small, hydrophilic molecules, including nutrients and certain antibiotics, across the outer membrane oup.complos.orgacs.org. This mechanism of entry is crucial for the effectiveness of carbapenems against Gram-negative pathogens. However, alterations in porin expression or function represent a significant bacterial resistance mechanism, as reduced permeability can prevent the antibiotic from reaching its PBP targets in sufficient concentrations mdpi.comtandfonline.comnih.govmicrobiologyresearch.orgdroracle.aioup.complos.orgasm.org.

Influence of this compound Structure on Porin-Mediated Transport

For instance, OprD is a major porin in Pseudomonas aeruginosa that plays a crucial role in this compound uptake mdpi.comtandfonline.comnih.govoup.comnih.gov. Downregulation or complete loss of OprD expression is a well-documented mechanism of this compound resistance in P. aeruginosa isolates, as it drastically reduces the influx of these antibiotics into the periplasm tandfonline.comnih.govoup.comresearchgate.net. Similarly, altered expression of OmpK35 and OmpK36 porins in Klebsiella pneumoniae has been observed to confer high-level resistance to ertapenem (B1671056) tandfonline.comnih.gov.

Mutations within porin genes, including single amino acid substitutions, insertions, or deletions, can lead to modifications in the porin protein structure, subsequently affecting the pore diameter and reducing antibiotic influx acs.orgresearchgate.net. A notable example is a two-amino acid insertion in loop L3 of the OmpK36 porin in a clinical isolate of K. pneumoniae (ST258), which was found to decrease the pore diameter by 26% and contribute to meropenem resistance acs.org. These structural changes in porins demonstrate the intricate interplay between this compound chemistry and bacterial membrane architecture in determining antimicrobial efficacy.

Table 2: Porin Involvement in this compound Permeation and Resistance

| Porin | Bacterial Species | Role in this compound Transport/Resistance | Key Carbapenems Affected | Source |

| OprD | Pseudomonas aeruginosa | Major porin for entry; downregulation/loss leads to resistance | Imipenem, Meropenem, Doripenem | tandfonline.comnih.govoup.comnih.govresearchgate.net |

| OmpK35 | Klebsiella pneumoniae | Altered expression contributes to high-level resistance | Ertapenem | tandfonline.comnih.gov |

| OmpK36 | Klebsiella pneumoniae | Altered expression (e.g., L3 insertion) reduces pore diameter, confers resistance | Ertapenem, Meropenem | tandfonline.comnih.govacs.org |

Advanced Carbapenem Synthetic and Biosynthetic Methodologies

Engineered Biosynthesis Approaches for Carbapenem Production

The economic production of carbapenems through microbial synthesis has traditionally been challenging due to low titers. This limitation has largely driven the reliance on total chemical synthesis for the current supply of artificial this compound derivatives. google.comresearchgate.netcolab.wsnih.gov However, engineered biosynthesis aims to overcome these hurdles by enabling access to the full diversity of natural carbapenems and establishing robust platforms for the production of tailored derivatives. researchgate.netcolab.wsnih.gov

Significant progress has been made in this field, with one notable example being the engineering of Escherichia coli to produce a simple this compound antibiotic. Through strategic metabolic engineering steps, productivity was improved by as much as 60-fold over the minimal biosynthetic pathway, even surpassing titers reported from native this compound-producing Streptomyces species. researchgate.netcolab.wsnih.govresearchgate.netfrontiersin.org Key strategies employed include increasing the concentrations of precursor metabolites and identifying and optimizing reducing cofactors for bottleneck enzymes. researchgate.netcolab.wsnih.govresearchgate.net Furthermore, stabilizing the E. coli metabolism against the inherent antibacterial effects of the this compound product, for instance, by artificially inhibiting membrane synthesis, has further enhanced antibiotic productivity. researchgate.netcolab.wsnih.gov

Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of naturally occurring carbapenems, such as 1-carbapen-2-em-3-carboxylic acid (Car) and thienamycin (B194209), involves a series of enzymatic reactions that diverge significantly from the pathways of classical β-lactams like penicillins and cephalosporins. rsc.orgwikidoc.orgwikipedia.orgnih.govnih.govnih.gov Unlike the condensation of amino acid precursors by nonribosomal peptide synthetases seen in penicillin biosynthesis, this compound formation proceeds via cyclization of a β-amino acid. rsc.org

The common initial steps in the biosynthesis of simple carbapenems involve a core set of enzymes:

CarB (Carboxymethylproline synthase) : This enzyme, a member of the crotonase superfamily, catalyzes the initial carbon-carbon bond formation. It joins L-pyrroline-5-carboxylate (P5C), an intermediate of proline synthesis, with the fatty acid precursor malonyl-CoA to yield (2S,5S)-5-carboxymethylproline (CMP). google.comresearchgate.netcolab.wsrsc.orggenome.jpresearchgate.netresearchgate.net

CarA (Carbapenam synthetase) : Following CMP formation, CarA catalyzes the ATP-dependent cyclization to form the β-lactam ring, generating (3S,5S)-carbapenam-3-carboxylic acid, which serves as the common precursor to all known naturally occurring carbapenems. google.comresearchgate.netcolab.wsrsc.orgresearchgate.net

CarC : This enzyme is crucial for the final steps in forming the bioactive this compound nucleus. It catalyzes two enzymatic steps: C5 epimerization and C2-C3 desaturation. Cell-free studies have shown CarC to be dependent on alpha-ketoglutarate (B1197944) and ascorbate, consistent with its weak sequence identities to non-heme iron, alpha-ketoglutarate-dependent oxygenases. google.comresearchgate.netcolab.wsrsc.orggenome.jpnih.gov

For more complex carbapenems like thienamycin, the biosynthetic pathway involves additional enzymes. The thienamycin gene cluster, consisting of 22 open reading frames (ORFs), includes genes homologous to CarB (ThnE) and CarA (ThnM), indicating shared early steps. researchgate.netpnas.org Other enzymes, such as ThnK, ThnL, and ThnP, are proposed to catalyze methyl-transfer steps, contributing to the hydroxyethyl (B10761427) side chain. wikidoc.orgwikipedia.org ThnR, ThnH, and ThnT are involved in incrementally cleaving coenzyme A to provide the cysteaminyl side chain. wikipedia.orgnih.govpnas.org ThnG and ThnQ have been shown to generate structural diversity in this compound antibiotics in vitro. nih.gov

Table 1: Key Enzymes and Their Roles in Simple this compound Biosynthesis

| Enzyme Name | Function in Biosynthesis | Precursors/Substrates | Products |

| CarB | Carboxymethylproline synthase; C-C bond formation | L-pyrroline-5-carboxylate (P5C), Malonyl-CoA | (2S,5S)-5-carboxymethylproline (CMP) |

| CarA | Carbapenam synthetase; β-lactam ring formation | (2S,5S)-5-carboxymethylproline (CMP), ATP | (3S,5S)-carbapenam-3-carboxylic acid |

| CarC | C5 epimerization and C2-C3 desaturation | (3S,5S)-carbapenam-3-carboxylic acid, α-ketoglutarate, ascorbate | Bioactive this compound nucleus (e.g., 1-carbapen-2-em-3-carboxylic acid) |

Heterologous Expression and Metabolic Engineering for this compound Derivatives

The strategy of heterologous expression involves introducing the biosynthetic gene clusters (BGCs) from native producing organisms into more genetically tractable and fast-growing host microbes, most notably Escherichia coli. researchgate.netcolab.wsresearchgate.netfrontiersin.orgsci-hub.se This approach circumvents the difficulties associated with genetically manipulating native producers, which often exhibit slow growth rates or complex genetic systems. researchgate.netnih.govresearchgate.net

A significant breakthrough involved engineering E. coli for the production of carbapenems by introducing the carABCDE gene cluster from Pectobacterium carotovorum. researchgate.netresearchgate.net This engineered E. coli strain serves as a versatile platform for the biosynthesis of tailored this compound derivatives, as all known naturally occurring carbapenems are derived from a common intermediate. researchgate.netcolab.wsnih.gov

Metabolic engineering strategies are crucial for optimizing the production of carbapenems and their derivatives in these heterologous hosts:

Increasing Precursor Availability : A key limitation in this compound production can be the availability of precursor metabolites. For instance, L-pyrroline-5-carboxylate (P5C) is an intermediate of proline synthesis, and its concentration can be increased by relieving allosteric inhibition of glutamate (B1630785) 5-kinase (ProB), an enzyme in the proline biosynthesis pathway. Co-expressing the this compound pathway with ProA and feedback-resistant mutants of ProB has led to significant increases in this compound productivity. google.comresearchgate.netresearchgate.net

Optimizing Cofactor Supply and Enzyme Activity : Ensuring the regeneration of necessary cofactors and optimizing the activity of bottleneck enzymes are critical. For example, the activity of CarC can be enhanced by expressing the ferredoxin CarE. researchgate.net

Eliminating Competing Pathways : Redirecting metabolic flux towards this compound synthesis can involve eliminating the consumption of key precursors by competing pathways. An example is reducing the consumption of malonyl-CoA by inhibiting enzymes like FabD. researchgate.net

Engineering for Stereoselectivity : Modified this compound biosynthesis enzymes, such as engineered 5-carboxymethylproline synthases (CMPSs), have been utilized for the stereoselective production of new carbapenams with improved hydrolytic stability. researchgate.netresearchgate.net

Synthetic Biology Tools : The application of synthetic biology tools allows for rational design and engineering of microbial cell factories. This includes gene modifications to improve antimicrobial production, enhance metabolic flux to precursor availability, and diversify antibiotic structures. frontiersin.orgnih.gov For instance, expressing the this compound gene cluster in E. coli has resulted in a 60-fold increase in antibiotic production. frontiersin.org

These metabolic engineering efforts are transforming this compound production from expensive chemical synthesis to more cost-effective and sustainable microbial routes, facilitating the development of new and diversified this compound antibiotics. google.comresearchgate.netcolab.wsresearchgate.net

Table 2: Examples of Metabolic Engineering Strategies and Their Outcomes

| Strategy Applied | Target Metabolite/Enzyme | Host Organism | Outcome (Productivity Increase) | Reference |

| Increased precursor concentration | L-pyrroline-5-carboxylate (P5C) via ProB mutation | Escherichia coli | 60-fold increase in this compound productivity | researchgate.netcolab.wsnih.govresearchgate.netfrontiersin.org |

| Optimized cofactor supply | CarC activity via CarE expression | Escherichia coli | Enhanced CarC activity and this compound production | researchgate.net |

| Elimination of competing pathways | Malonyl-CoA consumption by FabD | Escherichia coli | Increased malonyl-CoA availability for this compound synthesis | researchgate.net |

| Enzyme engineering for stereoselectivity | 5-carboxymethylproline synthases (CMPSs) | In vitro / Engineered enzymes | Stereoselective production of new carbapenams with improved stability | researchgate.netresearchgate.net |

Mechanisms of Carbapenem Resistance at the Molecular Level

Enzymatic Inactivation by Carbapenemases

The principal mechanism of resistance to carbapenem antibiotics is the production of carbapenemases, which are β-lactamase enzymes capable of hydrolyzing carbapenems. asm.orgnih.gov These enzymes effectively break the β-lactam ring, a core structural component of this compound molecules, rendering the antibiotic inactive. asm.org Carbapenemases are broadly categorized into two major groups based on their active site and catalytic mechanism: serine carbapenemases (Ambler classes A and D) and metallo-β-lactamases (Ambler class B). nih.govbohrium.com

Table 1: Classification of Carbapenemases

| Ambler Class | Active Site | Key Enzyme Families |

|---|---|---|

| A | Serine | KPC, SME, IMI, NMC, GES |

| D | Serine | OXA-type |

| B | Zinc (Metallo-β-lactamase) | NDM, VIM, IMP |

Serine carbapenemases utilize a serine residue in their active site to perform the hydrolysis of the β-lactam ring. nih.govbohrium.com This process involves a two-step mechanism: acylation, where the serine residue attacks the β-lactam ring to form a covalent acyl-enzyme intermediate, followed by deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the enzyme. nih.gov

Class A Carbapenemases: Among the class A carbapenemases, the Klebsiella pneumoniae carbapenemase (KPC) family is the most clinically significant and widespread. nih.govnih.gov KPC enzymes are highly efficient at hydrolyzing a broad spectrum of β-lactams, including carbapenems. nih.gov The hydrolytic efficiency of KPC-2, a prominent member of this family, is attributed to a significantly faster deacylation rate compared to non-carbapenemase β-lactamases like TEM-1. nih.gov Specific amino acid residues, such as Asn170, Arg220, and Thr237 in KPC-2, play crucial roles in enhancing both the acylation and deacylation steps of this compound hydrolysis. nih.gov

Class D Carbapenemases: The class D, or oxacillinase (OXA), type carbapenemases are another major group of serine-based enzymes. nih.gov OXA-48 is a notable example, particularly prevalent in Enterobacteriaceae. nih.govnih.gov These enzymes, often referred to as this compound-hydrolyzing class D β-lactamases (CHDLs), exhibit varying degrees of carbapenemase activity. nih.gov The catalytic efficiency of OXA-type enzymes against carbapenems is influenced by the rates of both acylation and deacylation, with deacylation often being the rate-limiting step. nih.govsmu.edu For instance, the reduced carbapenemase activity of the OXA-163 variant compared to OXA-48 is primarily due to a much slower deacylation process. nih.gov

Table 2: Key Serine Carbapenemase Subtypes

| Class | Subtype | Common Bacterial Hosts | Key Characteristics |

|---|---|---|---|

| A | KPC | Klebsiella pneumoniae, other Enterobacteriaceae | High hydrolytic efficiency against all β-lactams. nih.gov |

Recent research has uncovered a novel, non-hydrolytic degradation pathway employed by class D β-lactamases against certain carbapenems. nih.govnih.gov In addition to hydrolysis, these enzymes can catalyze the formation of a stable β-lactone product. nih.govbris.ac.uk This alternative pathway involves the nucleophilic attack of the this compound's own hydroxyethyl (B10761427) side chain on the ester carbonyl of the acyl-enzyme intermediate. nih.govbris.ac.uk This intramolecular reaction bypasses the need for a water molecule for deacylation. nih.gov The formation of β-lactones has been observed with 1β-methyl-substituted carbapenems and even with carbapenems having a 1β-hydrogen substituent when catalyzed by certain OXA-48 variants. nih.gov This discovery reveals a new mechanism of this compound resistance mediated by class D enzymes.

Metallo-β-lactamases (MBLs) belong to Ambler class B and are distinct from serine carbapenemases in their requirement for one or two zinc ions in their active site for catalytic activity. nih.govnih.gov These enzymes possess a broad substrate profile, enabling them to hydrolyze almost all clinically available β-lactam antibiotics, including carbapenems. nih.govmdpi.com MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam. nih.gov

Several families of MBLs have emerged as significant clinical threats. The most prominent among these are the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types. mdpi.com These enzymes are frequently found in Gram-negative pathogens, including Enterobacteriaceae and Pseudomonas aeruginosa. nih.govbrieflands.com The genes encoding these MBLs are often located on mobile genetic elements, facilitating their rapid and widespread dissemination among different bacterial species. mdpi.com

Table 3: Prominent Metallo-β-Lactamase Families

| Subtype | First Identified | Common Bacterial Hosts | Global Distribution |

|---|---|---|---|

| NDM | 2008 | K. pneumoniae, E. coli | Widespread globally. mdpi.com |

| VIM | 1990s | P. aeruginosa, Enterobacteriaceae | Prevalent worldwide. |

The zinc ions in the active site of MBLs are crucial for their catalytic function. nih.govmdpi.com In the dizinc (B1255464) MBLs, such as those in the B1 subclass (which includes NDM, VIM, and IMP), the two zinc ions work in concert to facilitate the hydrolysis of the β-lactam ring. nih.gov One zinc ion is proposed to polarize the carbonyl group of the β-lactam ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.net The other zinc ion, along with the first, lowers the pKa of a coordinated water molecule, generating a potent hydroxide (B78521) ion that acts as the nucleophile, attacking the carbonyl carbon of the β-lactam ring. nih.govresearchgate.net The metal ions also play a role in stabilizing the tetrahedral intermediate formed during the reaction. nih.gov The availability of zinc ions in the bacterial periplasm is therefore a critical factor for MBL-mediated resistance. nih.gov

Role of Monooxygenases in this compound Resistance

Recent research has shed light on a novel enzymatic mechanism of this compound resistance that does not involve the typical β-lactamase-mediated hydrolysis. This mechanism involves the action of monooxygenases, specifically flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs). These enzymes are involved in the metabolism and detoxification of various compounds and have been found to contribute to antibiotic resistance oup.com.

BVMOs are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones through the insertion of an oxygen atom, utilizing molecular oxygen and NAD(P)H as a cofactor rsc.orgresearchgate.netencyclopedia.pub. The catalytic cycle involves the reduction of the flavin cofactor by NADPH, which then reacts with molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate acts as a potent oxidizing agent, attacking the carbonyl group of the substrate microbiologyjournal.orgnih.gov. While the direct enzymatic inactivation of a this compound by a monooxygenase has not been structurally elucidated in detail, the chemical structure of carbapenems, which includes a cyclic ketone as part of the bicyclic core, makes them plausible substrates for BVMOs. The oxidation of this ketone would lead to the formation of an ester, a reaction that would disrupt the β-lactam ring and inactivate the antibiotic. One study has described a BVMO capable of forming a carbonate from a ketone, a reaction that could potentially alter the this compound structure and render it inactive researchgate.net.

Efflux Pump Systems

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the extracellular environment. The overexpression of these pumps is a significant mechanism of resistance to carbapenems in many Gram-negative bacteria.

The most clinically significant efflux pumps contributing to this compound resistance belong to the Resistance-Nodulation-Division (RND) superfamily. These are typically tripartite systems spanning the inner and outer membranes of Gram-negative bacteria. A well-studied example is the MexAB-OprM system in Pseudomonas aeruginosa. This complex consists of:

MexB: The inner membrane transporter protein that recognizes and binds the substrate and utilizes the proton motive force to drive its transport.

MexA: A periplasmic membrane fusion protein that connects MexB to the outer membrane channel.

OprM: The outer membrane protein that forms a channel through which the substrate is expelled from the cell nih.gov.

The substrate specificity of these pumps can vary. For instance, the MexAB-OprM pump in P. aeruginosa can extrude meropenem (B701) but not imipenem (B608078) nih.gov. This difference in substrate recognition is a key factor in the varying efficacy of different carbapenems against bacteria that overexpress this pump. Similarly, the MexXY-OprM system is known to extrude a broad range of antibiotics, including some carbapenems ekb.eg.

| Efflux Pump System | Bacterial Species | Known this compound Substrates | Non-Substrates |

| MexAB-OprM | Pseudomonas aeruginosa | Meropenem | Imipenem, ER-35786 |

| MexCD-OprJ | Pseudomonas aeruginosa | Meropenem | Imipenem |

| MexXY-OprM | Pseudomonas aeruginosa | Meropenem | Imipenem |

This table provides a summary of the known this compound substrate specificities for several key RND efflux pumps.

The expression of efflux pump genes is tightly regulated by a complex network of transcriptional regulators. Overexpression of these pumps, leading to clinically significant resistance, often results from mutations in these regulatory genes.

In P. aeruginosa, the expression of the mexAB-oprM operon is controlled by several regulators, including:

MexR: A transcriptional repressor that binds to the operator region of the mexAB-oprM operon. Mutations in the mexR gene are a common cause of MexAB-OprM overexpression oup.com.

NalC and NalD: These are also repressors of the mexAB-oprM operon. Mutations in these genes can lead to increased pump expression nih.govresearchgate.net.

MdrR1 (PA3898) and MdrR2 (PA2100): These are newly identified dual regulators that act as repressors of the mexAB-oprM operon asm.org.

The regulatory network is intricate, with various environmental signals and cellular stresses also influencing the expression of these efflux pumps researchgate.netresearchgate.net.

Outer Membrane Porin Alterations

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of hydrophilic molecules, including carbapenems, into the periplasmic space. Alterations in the number or function of these porins can significantly reduce the intracellular concentration of carbapenems, thereby contributing to resistance.

This compound resistance due to porin alterations can arise from various genetic events that affect the porin-encoding genes:

Gene Downregulation: Reduced expression of porin genes, leading to a lower number of functional channels in the outer membrane. For example, the loss of the transcriptional activator KvrA in Klebsiella pneumoniae can lead to reduced production of the major porins OmpK35 and OmpK36 asm.org.

Gene Inactivation: Mutations within the coding sequence of porin genes can lead to the production of non-functional proteins. These mutations can include:

Frameshift mutations: Insertions or deletions of nucleotides that are not in multiples of three, leading to a shift in the reading frame and often a premature stop codon.

Nonsense mutations: Point mutations that introduce a premature stop codon, resulting in a truncated and non-functional protein.

Insertion of mobile genetic elements: Transposable elements, such as insertion sequences (IS), can insert into the coding sequence or promoter region of a porin gene, disrupting its expression or function. For example, the insertion of ISPpu21 into the oprD gene of P. aeruginosa has been shown to cause this compound resistance nih.gov. Similarly, IS5 insertions in the promoter region of ompK36 in K. pneumoniae are associated with reduced expression and increased this compound resistance nih.gov.

Amino Acid Substitutions: Point mutations that lead to changes in the amino acid sequence of the porin protein can alter the channel's structure and permeability. A common mutation in the OmpK36 porin of K. pneumoniae is a glycine-aspartic acid (GD) duplication in the L3 loop, which constricts the porin channel nih.govmdpi.com.

The genetic alterations described above have a direct impact on the influx of carbapenems into the bacterial cell. The loss or constriction of porin channels reduces the rate of diffusion of carbapenems across the outer membrane. This decreased influx leads to a lower steady-state concentration of the antibiotic in the periplasm, the site of action for β-lactam antibiotics.

The following table summarizes the impact of specific porin alterations on this compound minimum inhibitory concentrations (MICs).

| Bacterial Species | Porin | Genetic Alteration | Impact on this compound MIC |

| Klebsiella pneumoniae | OmpK36 | IS5 insertion in promoter | 16-fold increase in meropenem/vaborbactam MIC |

| Klebsiella pneumoniae | OmpK36 | Glycine-Aspartic acid (GD) duplication | Elevated meropenem/vaborbactam MIC |

| Pseudomonas aeruginosa | OprD | Frameshift mutations, premature stop codons | High-level imipenem resistance |

| Pseudomonas aeruginosa | OprD | F170L substitution | Associated with meropenem resistance |

| Klebsiella pneumoniae | OmpK35/36 | Loss of KvrA regulator | Reduced susceptibility to meropenem/vaborbactam |

This table illustrates the significant impact of specific genetic modifications in porin proteins on the resistance levels to this compound antibiotics.

Penicillin-Binding Protein Modifications

Alterations in Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, represent a significant mechanism of resistance to carbapenems. This resistance strategy does not involve the destruction of the antibiotic but rather modifies the target enzyme to reduce binding efficiency, allowing cell wall synthesis to proceed even in the presence of the drug.

Resistance to carbapenems can arise from mutations in the genes encoding PBPs, which lead to structural changes in these proteins. encyclopedia.pubsemanticscholar.orgresearchgate.netscilit.com These modifications decrease the affinity of the PBP for carbapenems and other β-lactams, hindering the antibiotic's ability to inhibit peptidoglycan synthesis. researchgate.netscilit.comnih.gov In Gram-positive bacteria like Streptococcus pneumoniae, PBP-mediated resistance is a primary defense against β-lactams. semanticscholar.orgresearchgate.netscilit.com Clinical isolates often exhibit mosaic pbp genes, which are the result of horizontal gene transfer and recombination events with other bacterial species. semanticscholar.orgresearchgate.netscilit.com

In Gram-negative bacteria, PBP alterations are also a documented resistance mechanism. For instance, in Acinetobacter baumannii, modifications to PBPs can contribute to this compound resistance. nih.govresearchgate.net Studies have identified diminished expression of certain PBPs or reduced affinity for carbapenems in resistant strains. nih.gov In Pseudomonas aeruginosa, while less common than other mechanisms, reduced transcription of genes encoding PBP2 and PBP3 has been observed and may contribute to this compound resistance. nih.gov The complexity of resistance is highlighted by the fact that carbapenems often bind to multiple PBPs; therefore, a loss of affinity for one PBP might be compensated by binding to another, as seen in E. coli. nih.gov

Table 1: Examples of PBP Alterations Conferring this compound Resistance

| Bacterial Species | Affected PBPs | Nature of Alteration | Impact on this compound Binding |

|---|---|---|---|

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic gene formation from interspecies gene transfer | Reduced binding affinity for β-lactams, including carbapenems researchgate.netoup.com |

| Acinetobacter baumannii | Multiple PBPs | Diminished expression and/or altered protein structure | Low affinity for imipenem nih.gov |

| Pseudomonas aeruginosa | PBP2, PBP3 | Reduced transcription of pbp genes | Contributes to resistance by lowering target availability nih.gov |

| Staphylococcus aureus (MRSA) | PBP2a (encoded by mecA) | Acquisition of a low-affinity PBP | Intrinsic low affinity for all β-lactams nih.govoup.com |

Mobile Genetic Elements and Horizontal Gene Transfer in Resistance Dissemination

The rapid global spread of this compound resistance is primarily driven by the movement of resistance genes between bacteria via horizontal gene transfer (HGT). nih.govnih.govmdpi.com Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons serve as the primary vehicles for this dissemination, allowing resistance determinants to cross species and genus barriers. nih.govresearchgate.net

Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacterial cells through conjugation. nih.govresearchgate.net They are crucial vectors for carbapenemase genes, such as blaKPC, blaNDM, and blaOXA-48. nih.govresearchgate.netijpras.com The plasmid-mediated horizontal transfer of these genes is a major factor in the increasing prevalence of this compound-resistant Enterobacterales (CRE). ijpras.com

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.comfrontiersin.org This mobility facilitates the migration of resistance genes onto plasmids, enhancing their potential for dissemination. mdpi.com For example, the blaKPC gene is often located on a mobile transposon known as Tn4401, which has been found on a variety of plasmids in numerous bacterial species. nih.gov

Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. mdpi.comnih.govnih.gov While integrons themselves are not mobile, they are frequently located within transposons and plasmids, which facilitates their transfer. mdpi.comnih.govnih.gov Class 1 integrons are particularly significant in the spread of resistance genes, including those conferring resistance to carbapenems (e.g., blaVIM, blaIMP) and other antibiotic classes. frontiersin.orgnih.gov

Table 2: Key Mobile Genetic Elements in this compound Resistance

| Mobile Element | Function | Examples of Carbapenemase Genes Carried | Common Bacterial Hosts |

|---|---|---|---|

| Plasmids | Mediate HGT of resistance genes via conjugation nih.govresearchgate.net | blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP nih.govijpras.com | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii nih.govnih.govijpras.com |

| Transposons | Facilitate movement of genes between chromosome and plasmids mdpi.com | blaKPC (on Tn4401), blaVIM-2 nih.govfrontiersin.org | Enterobacterales, Pseudomonas aeruginosa nih.govfrontiersin.org |

| Integrons | Capture and express cassettes of resistance genes nih.govnih.gov | blaVIM, blaIMP frontiersin.orgnih.gov | Pseudomonas aeruginosa, Enterobacterales frontiersin.orgnih.gov |

The molecular epidemiology of this compound resistance is characterized by the widespread dissemination of a few dominant carbapenemase-producing clones and the plasmids they carry. The global spread of genes like blaKPC, blaNDM-1, blaVIM, and blaOXA-48 has been extensively documented. nih.govijpras.com For example, Klebsiella pneumoniae sequence type 258 (ST258) has been instrumental in the global dissemination of the blaKPC gene. nih.gov

The geographic distribution of carbapenemase genes varies. In the United States, blaKPC is prevalent, while in parts of the Indian subcontinent and Southeast Asia, blaNDM and blaOXA-48-like genes are more common. nih.govnih.gov In Greece, a shift was observed from predominantly blaVIM-producing isolates to the rapid dissemination of blaKPC-producing K. pneumoniae. oup.com This dynamic landscape is driven by factors such as international travel, medical tourism, and the selective pressure of antibiotic use. mdpi.com

Epidemiological studies using techniques like pulsed-field gel electrophoresis (PFGE) often reveal both the clonal spread of resistant strains within and between hospitals and the horizontal transfer of resistance plasmids between different bacterial species. ijpras.comnih.govresearchgate.net While some outbreaks are caused by the dissemination of a single epidemic clone, others are characterized by remarkable clonal diversity, indicating frequent horizontal gene transfer events. nih.govresearchgate.net

Intrinsic Resistance Mechanisms in Specific Bacterial Genera

Intrinsic resistance refers to the innate ability of a bacterial species to resist a particular antibiotic, due to its inherent structural or functional characteristics. nih.govyoutube.com In the context of carbapenems, this often involves the production of endogenous β-lactamases or a naturally impermeable outer membrane. nih.govnih.gov

Several bacterial species are intrinsically resistant to carbapenems because they naturally produce enzymes capable of hydrolyzing them. A prime example is Stenotrophomonas maltophilia, which possesses a chromosome-encoded metallo-β-lactamase (MBL) called L1, making it inherently resistant to carbapenems. nih.gov Other bacteria, while not producing dedicated carbapenemases, can achieve resistance when their endogenous AmpC β-lactamases are overproduced, especially in combination with reduced membrane permeability. nih.govfrontiersin.org

The outer membrane of Gram-negative bacteria serves as a selective barrier that antibiotics must cross to reach their targets. youtube.com Reduced permeability is a major intrinsic resistance mechanism. Pseudomonas aeruginosa, for instance, is naturally less permeable to many antibiotics. nih.gov It can develop high-level this compound resistance through the loss or downregulation of the OprD porin, which is the primary channel for this compound entry into the periplasmic space. nih.gov This mechanism is highly effective and is a leading cause of this compound resistance in this pathogen. nih.govnih.govresearchgate.net Similarly, in Enterobacter cloacae, resistance can be mediated by the downregulation of the OmpF porin gene coupled with AmpC hyperproduction. frontiersin.org

Table 3: Intrinsic this compound Resistance Mechanisms in Select Bacteria

| Bacterial Genus/Species | Mechanism | Description |

|---|---|---|

| Stenotrophomonas maltophilia | Endogenous Enzyme Production | Possesses the endogenous metallo-β-lactamase (MBL) L1, which efficiently hydrolyzes carbapenems. nih.gov |

| Pseudomonas aeruginosa | Outer Membrane Impermeability | Loss or reduced expression of the OprD porin channel prevents carbapenems from reaching their PBP targets in the periplasm. nih.gov |

| Enterobacter cloacae | Endogenous Enzyme + Impermeability | Overproduction of chromosomal AmpC β-lactamase combined with downregulation of outer membrane porins (e.g., OmpF). frontiersin.org |

| Mycoplasma species | Lack of Target | Intrinsically resistant to all β-lactams as they lack a peptidoglycan-based cell wall, the target of these antibiotics. youtube.com |

Structure Activity Relationship Sar and Computational Drug Design in Carbapenem Research

Elucidation of Key Structural Determinants for Potency and Spectrum

The broad-spectrum antibacterial activity of carbapenems is attributed to a unique combination of structural features that confer high affinity for penicillin-binding proteins (PBPs) and stability against many β-lactamases. nih.govnih.govpolyu.edu.hk Key structural determinants include the core bicyclic ring system, the stereochemistry of substituents, and the nature of the side chains at the C-2 and C-6 positions.

The strained bicyclic structure of the carbapenem nucleus, consisting of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring, is crucial for its antibacterial activity. mdpi.comresearchgate.net This strained conformation increases the reactivity of the β-lactam carbonyl group, facilitating the acylation of the active site serine in PBPs, which is the mechanism of bacterial cell wall synthesis inhibition. polyu.edu.hk

The stereochemistry of the this compound core is also critical. The trans configuration of the substituents at the C-5 and C-6 positions of the β-lactam ring provides significant stability against hydrolysis by many β-lactamases. nih.govnih.gov Furthermore, the specific stereochemistry of the 6-hydroxyethyl side chain, typically in the α-conformation, is important for resistance to degradation by serine-based β-lactamases. nih.gov This side chain can interfere with the binding of the this compound to the β-lactamase active site, slowing down the hydrolysis process. polyu.edu.hknih.gov

The side chains attached to the this compound scaffold play a pivotal role in determining the antibacterial spectrum and affinity for various PBPs. cell.comnih.govnih.gov The C-2 side chain, in particular, has been a major focus of synthetic modification to modulate the spectrum of activity. For instance, the presence of a pyrrolidine (B122466) ring in the side chain of carbapenems like meropenem (B701) and ertapenem (B1671056) contributes to a broader antimicrobial spectrum. nih.gov

Different carbapenems exhibit varying affinities for the PBPs of different bacterial species. For example, meropenem primarily targets PBP2 in Escherichia coli, while it shows high-affinity binding to PBP1, PBP2, and PBP4 in Staphylococcus aureus. nih.gov The properties of the side chains, including their charge, size, and hydrophobicity, influence how the this compound interacts with the binding pockets of different PBPs. Modifications to the C-2 side chain can alter which PBPs are targeted, thereby influencing the antibacterial spectrum. For example, imipenem (B608078) is more active against Gram-positive cocci, whereas meropenem has higher activity against Gram-negative bacteria. nih.govnih.gov Doripenem (B194130) shows particular potency against Pseudomonas aeruginosa. nih.gov

| This compound | Primary Target (E. coli) | Activity Profile |

| Meropenem | PBP2 | Broad-spectrum, enhanced Gram-negative activity |

| Imipenem | PBP2 and PBP1b | Broad-spectrum, potent Gram-positive activity |

| Doripenem | PBP2 and PBP3 | Broad-spectrum, potent anti-pseudomonal activity |

| Ertapenem | PBP2 and PBP3 | Broad-spectrum, less active against P. aeruginosa |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org In this compound research, QSAR models are valuable tools for predicting the antibacterial activity of novel derivatives, thereby guiding synthetic efforts and accelerating the drug discovery process. researchgate.net

These models use molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules, to build a predictive model. nih.gov

Various statistical and machine learning algorithms are employed to develop QSAR models for carbapenems. Some of the commonly used methodologies include:

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of predictor variables (molecular descriptors) is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain. mdpi.comresearchgate.netnih.gov ANNs can model complex, non-linear relationships between molecular descriptors and biological activity. nih.gov

Genetic Algorithm-Artificial Neural Network (GA-ANN): This hybrid approach combines the optimization capabilities of a genetic algorithm (GA) with the predictive power of an ANN. nih.govresearchgate.net The genetic algorithm is used to select the most relevant molecular descriptors from a large pool of possibilities, which are then used to train the ANN model. researchgate.net

Rational Design of this compound Derivatives to Overcome Resistance

The increasing prevalence of this compound-resistant bacteria, particularly Gram-negative pathogens, necessitates the rational design of new this compound derivatives that can overcome existing resistance mechanisms. cell.comresearchgate.netnih.gov Computational methods, in conjunction with a deep understanding of SAR, are instrumental in this endeavor.

One of the primary mechanisms of this compound resistance is the production of β-lactamase enzymes, particularly carbapenemases, which can hydrolyze the β-lactam ring. nih.gov Strategies to design carbapenems with improved stability against these enzymes include:

Modification of the C-6 Side Chain: The 6-hydroxyethyl side chain is a key determinant of β-lactamase stability. nih.gov Introducing bulky or sterically hindering groups at or near this position can prevent the this compound from fitting into the active site of β-lactamases.

Introduction of a 1-β-methyl group: The addition of a methyl group at the C-1 position of the this compound nucleus, as seen in meropenem and doripenem, enhances stability against hydrolysis by human renal dehydropeptidase-I (DHP-I) and can also contribute to stability against certain bacterial β-lactamases. nih.gov

Design for Enhanced Porin Permeation

The effective permeation of carbapenems through the outer membrane of Gram-negative bacteria is a critical determinant of their antibacterial activity. This passage is primarily facilitated by porin channels, which are water-filled protein channels. In organisms such as Pseudomonas aeruginosa, the OprD porin is a key entry point for carbapenems. The design of this compound molecules with structural features that enhance their translocation through these channels is a key strategy to overcome resistance mechanisms associated with reduced permeability.

Research into the structure-activity relationships (SAR) of carbapenems has revealed that the chemical nature and positioning of side chains significantly influence their uptake. For instance, the presence of a basic group at the C-2 position of the this compound structure is important for its preferential uptake through the D2 channel, a specific porin in P. aeruginosa. Carbapenems like imipenem and meropenem, which possess a single basic group at this position, utilize this channel for entry.

However, further structural modifications can alter this dependency. Studies have shown that the addition of a basic group at the C-1 or C-6 position of a this compound that already has a basic group at the C-2 position can lead to a lack of dependency on the D2 pathway. This suggests that such molecules may utilize alternative, non-specific porin channels for entry.

A comparative study between meropenem and its 1-guanidinoethyl derivative, BMY 45047, highlighted these differing dependencies on the D2 channel. While meropenem's uptake is reliant on the D2 channel, BMY 45047's activity is independent of it. This independence is thought to be a result of its ability to permeate through other, non-D2 pathways more rapidly.

The translocation of carbapenems is also influenced by their polarity and ability to form hydrogen bonds. Studies with E. coli OmpC porin have indicated that carbapenems with highly polar groups attached to the penem-2 ring, such as panipenem, imipenem, and doripenem, exhibit faster entry rates. In contrast, meropenem and biapenem, which have fewer exposed polar groups, show slower entry rates. This suggests that optimizing the hydrogen-bond acceptor/donor profile of the this compound molecule can enhance its permeation through porin channels.

Table 1: Impact of Structural Modifications on this compound Permeation through Porin Channels

| Compound | Structural Feature | Porin Channel Dependency | Permeation Characteristics |

|---|---|---|---|

| Imipenem | Sole basic group at C-2 position | Dependent on D2 channel in P. aeruginosa | Utilizes the D2 channel for permeation. |

| Meropenem | Sole basic group at C-2 position | Dependent on D2 channel in P. aeruginosa | Relies on the D2 channel for uptake. |

| BMY 45047 | Basic group at C-2 and a 1-guanidinoethyl group | Independent of D2 channel in P. aeruginosa | Uptake through non-D2 pathways is more rapid. |

| Panipenem | Highly polar groups on the penem-2 ring | Not specified | Exhibits faster entry into E. coli OmpC. |

| Doripenem | Highly polar groups on the penem-2 ring | Not specified | Exhibits faster entry into E. coli OmpC. |

| Biapenem | Fewer exposed polar groups on the penem-2 ring | Not specified | Exhibits slower entry into E. coli OmpC. |

Bioisosteric Modifications in this compound Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. This approach is employed to enhance potency, improve pharmacokinetic properties, and reduce toxicity. In the context of this compound research, bioisosteric modifications offer a promising avenue for the development of novel analogs with improved antibacterial profiles.

One of the most common applications of bioisosterism is the replacement of a carboxylic acid group. The carboxylic acid moiety is a key feature of many drugs, but it can be associated with poor membrane permeability and metabolic instability. Tetrazoles are frequently used as bioisosteres for carboxylic acids due to their similar acidity and planar geometry. nih.gov In the design of new 1β-methylcarbapenems, the introduction of a tetrazolothioether moiety at the C-5 position of the pyrrolidine ring has been explored. This modification has led to compounds with potent antibacterial activity and favorable pharmacokinetics when compared to imipenem and meropenem. nih.gov

The amide bond is another functional group that is often a target for bioisosteric replacement due to its susceptibility to enzymatic cleavage. A wide range of heterocycles, including 1,2,3-triazoles, oxadiazoles, and imidazoles, have been successfully used as amide surrogates. nih.gov While specific examples in the this compound class are not as extensively documented in readily available literature, the principles of this strategy are broadly applicable. For instance, modifying the C-2 side chain of carbapenems, which often contains an amide linkage, with a bioisosteric equivalent could lead to enhanced metabolic stability and altered target binding interactions.

Furthermore, the stereochemistry of the this compound core itself can be a target for modifications that mimic other β-lactam classes. For example, a modified penicillin molecule was synthesized with this compound-like stereochemistry, including a trans conformation of the hydrogen atoms at C-5 and C-6 and a 6-α hydroxyethyl (B10761427) moiety to replace the original 6-β aminoacyl group. This "grafting" of this compound features onto a penicillin scaffold resulted in a molecule that specifically inhibits Class C β-lactamases. nih.gov This demonstrates how principles of structural mimicry, a form of bioisosterism, can be used to alter the activity profile of β-lactam antibiotics.

Table 2: Examples of Bioisosteric Replacements in Drug Design Relevant to Carbapenems

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Application in Carbapenems |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Similar acidity and planarity; increased metabolic stability and lipophilicity. | Replacement of the C-3 carboxylic acid or acidic moieties in side chains. |

| Amide | 1,2,3-Triazole, Oxadiazole | Mimics hydrogen bonding properties; enhances metabolic stability. | Modification of the C-2 side chain to improve stability and pharmacokinetic properties. |

| Penicillin Stereochemistry | This compound-like Stereochemistry | To alter enzyme specificity and resistance profile. | To create hybrid antibiotics with novel mechanisms of action or inhibitor properties. |

Structure-Based Drug Design for Carbapenemase Inhibitors

The rise of this compound-hydrolyzing β-lactamases, or carbapenemases, poses a significant threat to the clinical efficacy of this compound antibiotics. These enzymes are broadly classified into serine-β-lactamases (Classes A and D) and metallo-β-lactamases (MBLs, Class B). Structure-based drug design (SBDD) has emerged as a powerful tool for the development of inhibitors that can counteract the activity of these resistance enzymes.

SBDD relies on the three-dimensional structural information of the target enzyme to design molecules that can bind to its active site with high affinity and specificity. For serine-β-lactamases, the mechanism of action involves the formation of a covalent acyl-enzyme intermediate. cambridgemedchemconsulting.com SBDD efforts have focused on designing inhibitors that can either form a stable, long-lived acyl-enzyme complex or non-covalently block the active site.

Computational approaches such as molecular docking and molecular dynamics simulations are integral to SBDD. These methods allow for the virtual screening of large compound libraries to identify potential inhibitor scaffolds and to predict their binding modes and affinities. For example, in the design of inhibitors for New Delhi metallo-β-lactamase (NDM-1), a prominent MBL, computational studies have been used to design novel compounds based on the structural features of the enzyme's active site.

The crystal structures of various carbapenemases have provided crucial insights into their mechanisms of this compound hydrolysis. For instance, the this compound-hydrolyzing activity of Class A and D carbapenemases is often related to conformational changes in the active site that accommodate the R1 side chain of the this compound. In contrast, for Class C carbapenemases, activity is often associated with a widened R2 subsite that accommodates the R2 side chain. researchgate.net This detailed structural knowledge allows for the rational design of inhibitors that can exploit these specific features.

A notable success in the SBDD of β-lactamase inhibitors is the development of bicyclic boronates. VNRX-5133 is a novel bicyclic boronate that has been shown to inhibit both serine-β-lactamases and some clinically important MBLs, such as NDM-1 and VIM-1/2. Crystallographic studies have revealed that VNRX-5133 binds to the active sites of these enzymes via a tetrahedral (sp3) boron species, highlighting its ability to target both classes of enzymes.

Table 3: Classes of Carbapenemases and Examples of Inhibitor Design Strategies

| Carbapenemase Class | Key Structural Features of Active Site | Mechanism of Action | Inhibitor Design Strategy | Example Inhibitor/Scaffold |

|---|---|---|---|---|

| Class A (e.g., KPC) | Serine in active site; involves acylation and deacylation. | Covalent catalysis | Design of mechanism-based inhibitors that form stable acyl-enzyme intermediates. | Avibactam (a diazabicyclooctanone) |

| Class B (e.g., NDM-1, VIM) | Requires zinc ions for activity; does not form a covalent intermediate. | Lewis acid catalysis | Design of inhibitors that chelate the active site zinc ions or mimic the transition state. | Bicyclic boronates (e.g., VNRX-5133) |

| Class D (e.g., OXA-48) | Serine in active site, often with a carboxylated lysine (B10760008). | Covalent catalysis | Design of inhibitors that block access to the catalytic lysine or form stable acyl-enzyme intermediates. | Non-covalent inhibitors targeting the active site. |

Pharmacokinetic and Pharmacodynamic Pk/pd Research Methodologies

Theoretical Frameworks for Carbapenem PK/PD Modeling

Theoretical frameworks in this compound PK/PD modeling integrate mathematical and statistical approaches to describe and predict drug disposition and effect. These models are essential for understanding drug variability among individuals and for guiding optimal drug use frontiersin.orgfrontiersin.orgbmj.com.

Population pharmacokinetic (PPK) modeling is a statistical approach used to characterize the variability in drug pharmacokinetics within a specific patient population frontiersin.orgbmj.com. This methodology employs nonlinear mixed-effects modeling to identify sources of variability and correlates of pharmacokinetic parameters, such as clearance and volume of distribution frontiersin.orgfrontiersin.orgbmj.com. For carbapenems like imipenem (B608078), PPK models often utilize a two-compartment model with linear elimination, where covariates such as creatinine (B1669602) clearance can significantly influence drug clearance frontiersin.orgbmj.com. The development of these models involves analyzing drug concentration data from a cohort of patients to establish typical pharmacokinetic parameter values and their inter-individual and intra-individual variability frontiersin.orgbmj.com. This approach helps in optimizing individual drug exposures and therapeutic drug monitoring frontiersin.org.

Monte Carlo simulation (MCS) is a computational technique frequently employed in this compound PK/PD research to assess the probability of achieving specific pharmacodynamic targets for various dosing regimens bmj.commdpi.comnih.govumich.edusci-hub.stnih.govfrontiersin.orgnih.gov. This method involves generating a large number of simulated patient profiles (e.g., 5,000 to 10,000 subjects) based on established population pharmacokinetic parameters and their variability mdpi.comumich.edunih.gov. For carbapenems, a key pharmacodynamic target is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC), often aiming for 40% or more of the dosing interval for maximal bacterial killing nih.govumich.edunih.gov.

In Vitro Pharmacodynamic Models

In vitro pharmacodynamic models are controlled laboratory systems designed to simulate human drug concentration-time profiles and evaluate the antibacterial activity of carbapenems under dynamic conditions asm.orgoup.commdpi.comfrontiersin.org. These models allow for the assessment of various simulated exposures and their impact on bacterial growth and killing over time asm.orgoup.com.

Experiments typically involve exposing bacterial isolates to this compound concentrations that mimic those observed in human plasma, often achieved by controlling drug infusion and elimination rates in a central compartment oup.comfrontiersin.org. Bacterial responses are measured by monitoring changes in viable bacterial counts (e.g., log10 CFU/ml) over a 24-hour period asm.orgoup.com. The effectiveness of different simulated this compound exposures can be correlated with pharmacodynamic indices such as the area under the concentration-time curve to MIC ratio (AUC/MIC) mdpi.com. For example, in vitro dynamic models have been used to evaluate the efficacy of meropenem (B701) alone or in combination with β-lactamase inhibitors against carbapenemase-producing bacteria, providing insights into the relationship between simulated drug exposure and antibacterial effect mdpi.comfrontiersin.org.

Mechanistic Studies of this compound Metabolism and Stability

Mechanistic studies investigate the biochemical pathways and factors influencing the metabolism and stability of carbapenems. The inherent instability of carbapenems is largely attributed to their bicyclic 4:5 fused ring system and the β-lactam ring, which is essential for their antibacterial activity researchgate.net. The chemical and enzymatic stability of carbapenems, as well as their microbiological activity and pharmacokinetic parameters, are significantly influenced by substituents at the 2C, 3C, and 6C positions of their structure researchgate.net.

A key aspect of this compound metabolism involves the renal enzyme dehydropeptidase-1 (DHP-1), a membrane-bound dipeptidase expressed in the kidney's proximal tubular cells microbiologyresearch.orgresearchgate.netfrontiersin.org. Early carbapenems, such as imipenem, are rapidly degraded by DHP-1, leading to reduced systemic exposure and potential nephrotoxicity if administered alone microbiologyresearch.orgresearchgate.netfrontiersin.orgwikipedia.org.

To circumvent this degradation and enhance the in vivo half-life and tissue penetration of imipenem, it is co-administered with cilastatin (B194054) microbiologyresearch.orgfrontiersin.orgwikipedia.orgwikipedia.orgebi.ac.uktaylorandfrancis.com. Cilastatin is a specific, competitive inhibitor of DHP-1 that lacks intrinsic antibiotic activity wikipedia.orgwikipedia.orgebi.ac.uk. This co-administration strategy ensures that imipenem remains stable and therapeutically active in the body wikipedia.orgtaylorandfrancis.com.

In contrast, newer carbapenems such as meropenem, ertapenem (B1671056), and doripenem (B194130) exhibit greater stability against DHP-1 hydrolysis microbiologyresearch.orgresearchgate.net. This enhanced stability is primarily due to the presence of a 1β-methyl group in their chemical structure microbiologyresearch.orgresearchgate.net. This structural modification means that these carbapenems can be administered without the need for a DHP-1 inhibitor microbiologyresearch.orgresearchgate.net.

The preference of DHP-1 for various this compound substrates can be quantitatively assessed by their Vmax/Km ratios. A lower Vmax/Km ratio indicates greater stability against the enzyme.

Table 1: DHP-1 Stability of Select Carbapenems (Vmax/Km Ratios)

| This compound Compound | Vmax/Km Ratio (Relative to DHP-1) |

| Imipenem | 6.24 nih.gov |

| Meropenem | 2.41 nih.gov |

| DA-1131 | 1.39 nih.gov |

Note: DA-1131 is a novel β-lactam antibiotic that has shown even greater stability against DHP-1 than meropenem in preclinical studies nih.gov.

Advanced Analytical Techniques for PK/PD Research

Advanced analytical techniques are indispensable for precise and accurate measurement of this compound concentrations in biological matrices, which is fundamental for robust PK/PD research. These techniques enable the detailed characterization of drug pharmacokinetics and support the development of sophisticated PK/PD models.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) are commonly employed analytical methods bmj.comnih.gov. LC-MS/MS, in particular, offers high sensitivity and specificity, allowing for the detection and quantification of carbapenems and their metabolites even at low concentrations in complex biological samples such as plasma and urine nih.gov. These techniques are crucial for generating the concentration-time data necessary for population pharmacokinetic modeling and for validating the simulated profiles used in in vitro pharmacodynamic models and Monte Carlo simulations. The ability to accurately measure drug concentrations over time is paramount for understanding drug distribution, metabolism, and elimination, thereby informing optimal dosing strategies based on PK/PD principles.

Compound Names and PubChem CIDs

Microdialysis for Tissue Concentration Profiling

Microdialysis is a minimally invasive sampling technique widely employed to determine the free, unbound concentrations of drugs in the interstitial fluid (ISF) of various tissues, which is considered the primary site of action for most anti-infective agents oup.comresearchgate.netcriver.com. This technique involves implanting a semi-permeable membrane probe into the target tissue, through which a perfusate solution is continuously flushed criver.comfrontiersin.org. Molecules small enough to cross the membrane diffuse from the ISF into the perfusate, allowing for continuous, quasi-continuous, or serial collection of samples for subsequent analysis researchgate.netcriver.comfrontiersin.orgnih.gov. This method offers a more accurate insight into antibiotic pharmacokinetics at the infection site compared to plasma concentrations alone, especially for localized infections researchgate.netresearchgate.netoup.com.

Detailed research findings utilizing microdialysis to assess the tissue penetration of various carbapenems are presented below.

Meropenem

Studies involving meropenem have demonstrated its tissue distribution in various anatomical sites. In patients with pneumonia and metapneumonic pleural empyema, a single intravenous dose of 1 gram of meropenem resulted in a mean maximum free interstitial concentration in infected lung tissue of 11.4 ± 10.9 mg/L, with a corresponding serum concentration of 47.3 ± 21.0 mg/L nih.govnih.gov. The area under the curve (AUC) for infected lung tissue was 36.2 ± 17.9 mg·h/L, significantly lower than the serum AUC of 95.4 ± 46.6 mg·h/L, indicating a differential distribution nih.govnih.gov. Meropenem rapidly penetrated infected lung tissue, achieving maximal concentrations within a mean of 0.16 hours, and the AUCs in interstitial lung fluid were approximately two-fifths of those attained in serum nih.gov. Another study in explanted human lung tissue reported median meropenem concentrations in interstitial fluid (IF) of 12.1 mg/L, with a median IF/serum quotient of 35.4% researchgate.netasm.org.

In critically ill patients undergoing continuous renal replacement therapy, microdialysis revealed that median ISF peak concentrations of meropenem in subcutaneous tissue were 13.6 (IQR: 12.0–16.8) mg/L, notably lower than plasma peak concentrations of 40.7 (IQR: 36.6–45.6) mg/L oup.com. The ISF penetration was estimated to be between 63% and 69% based on comparative plasma and ISF AUCs oup.comcabidigitallibrary.org. In patients with peritonitis and septic shock, meropenem concentrations in peritoneal fluid (PF) were found to be lower than in plasma, with an average ratio of 73.8 ± 15% of the plasma AUC scielo.brresearchgate.net. Furthermore, in patients with acute brain injury, unbound meropenem concentrations in the cerebral extracellular fluid (ECF) were lower than serum concentrations, with brain-to-serum AUC ratios ranging from 0.14 to 0.73 nih.gov.

Table 1: Meropenem Tissue Concentration Findings via Microdialysis

| Tissue/Fluid (Patient Population) | Parameter (Mean ± SD or Median (IQR)) | Concentration | Reference |

| Infected Lung Tissue (Pneumonia) | Max Free Interstitial Concentration | 11.4 ± 10.9 mg/L | nih.govnih.gov |

| Serum (Pneumonia) | Max Concentration | 47.3 ± 21.0 mg/L | nih.govnih.gov |

| Infected Lung Tissue (Pneumonia) | AUC | 36.2 ± 17.9 mg·h/L | nih.govnih.gov |

| Serum (Pneumonia) | AUC | 95.4 ± 46.6 mg·h/L | nih.govnih.gov |

| Subcutaneous ISF (Critically Ill, CRRT) | Median Peak Concentration | 13.6 (12.0–16.8) mg/L | oup.com |

| Plasma (Critically Ill, CRRT) | Median Peak Concentration | 40.7 (36.6–45.6) mg/L | oup.com |

| Peritoneal Fluid (Peritonitis) | AUC Ratio (PF/Plasma) | 73.8 ± 15% | scielo.brresearchgate.net |

| Cerebral ECF (Acute Brain Injury) | AUC Ratio (Brain/Serum) | 0.14 - 0.73 | nih.gov |

Imipenem

Microdialysis studies on imipenem have highlighted differences in tissue distribution between healthy subjects and critically ill patients. In critically ill patients suffering from serious infections, the maximum concentrations of imipenem in muscle and subcutaneous tissue were significantly lower (2.3 ± 1.5 µg/mL for both) compared to healthy subjects (12.8 ± 1.6 µg/mL for muscle and 10.7 ± 1.0 µg/mL for subcutaneous tissue) researchgate.netnih.gov. Furthermore, the tissue distribution rate constants for muscle and subcutaneous tissue were also markedly reduced in patients (1.95 ± 0.6 h⁻¹ and 1.1 ± 0.2 h⁻¹, respectively) compared to healthy individuals (5.2 ± 1.0 h⁻¹ and 6.6 ± 1.7 h⁻¹, respectively), indicating a slower and diminished distribution into these tissues in critical illness researchgate.netnih.gov. Conversely, in non-infected rats, free imipenem concentrations in blood, muscle, and lung tissue were found to be virtually identical, with AUC ratios close to unity, suggesting excellent penetration in healthy physiological states nih.govasm.org. Similar findings were observed in Acinetobacter baumannii-infected rats, where free imipenem concentrations in blood, muscle, and lung tissue remained virtually identical, with tissue-to-blood AUC ratios close to unity asm.org.

Table 2: Imipenem Tissue Concentration Findings via Microdialysis

| Tissue (Patient Population/Condition) | Parameter (Mean ± SD) | Concentration | Reference |

| Muscle (Critically Ill Patients) | Max Concentration | 2.3 ± 1.5 µg/mL | researchgate.netnih.gov |

| Subcutaneous Tissue (Critically Ill Patients) | Max Concentration | 2.3 ± 1.5 µg/mL | researchgate.netnih.gov |

| Muscle (Healthy Subjects) | Max Concentration | 12.8 ± 1.6 µg/mL | researchgate.netnih.gov |

| Subcutaneous Tissue (Healthy Subjects) | Max Concentration | 10.7 ± 1.0 µg/mL | researchgate.netnih.gov |

| Muscle (Non-infected Rats) | AUC Ratio (Muscle/Blood) | ~1 | nih.govasm.org |

| Lung (Non-infected Rats) | AUC Ratio (Lung/Blood) | ~1 | nih.govasm.org |

| Muscle (Infected Rats) | AUC Ratio (Muscle/Blood) | ~1 | asm.org |

| Lung (Infected Rats) | AUC Ratio (Lung/Blood) | ~1 | asm.org |

Ertapenem

Ertapenem's tissue penetration has been investigated in both healthy volunteers and specific patient populations. In healthy volunteers, a single 1 gram intravenous dose of ertapenem resulted in a plasma Cmax of 103.3 ± 26.3 mg/L oup.comnih.gov. However, the mean peak concentrations of free, protein-unbound ertapenem in the interstitial space fluid of skeletal muscle and subcutaneous adipose tissue were considerably lower, at 6.7 ± 4.1 mg/L and 4.0 ± 1.6 mg/L, respectively oup.comnih.gov. This observed difference in tissue concentration is consistent with ertapenem's high plasma protein binding, which ranges from 84% to 96% nih.gov. The AUC0-infinity values for muscle and adipose tissue were 39.7 ± 24.8 mg·h/L and 18.6 ± 4.6 mg·h/L, respectively nih.gov.

In diabetic patients with leg infections, at steady-state, the free interstitial Cmax in the infected leg was 4.5 ± 2.7 mg/L, which was significantly higher than in healthy subcutaneous tissue (2.4 ± 1.6 mg/L) of the same leg oup.com. The total plasma Cmax in these patients was 59.4 ± 12.9 mg/L oup.com.

Table 3: Ertapenem Tissue Concentration Findings via Microdialysis

| Tissue (Patient Population) | Parameter (Mean ± SD) | Concentration | Reference |

| Plasma (Healthy Volunteers) | Cmax | 103.3 ± 26.3 mg/L | oup.comnih.gov |

| Skeletal Muscle ISF (Healthy Volunteers) | Cmax (Free, Unbound) | 6.7 ± 4.1 mg/L | oup.comnih.gov |

| Subcutaneous Adipose Tissue ISF (Healthy Volunteers) | Cmax (Free, Unbound) | 4.0 ± 1.6 mg/L | oup.comnih.gov |

| Skeletal Muscle ISF (Healthy Volunteers) | AUC0-infinity | 39.7 ± 24.8 mg·h/L | nih.gov |

| Subcutaneous Adipose Tissue ISF (Healthy Volunteers) | AUC0-infinity | 18.6 ± 4.6 mg·h/L | nih.gov |

| Infected Leg ISF (Diabetic Patients) | Cmax (Free) | 4.5 ± 2.7 mg/L | oup.com |

| Healthy Subcutaneous Tissue ISF (Diabetic Patients) | Cmax (Free) | 2.4 ± 1.6 mg/L | oup.com |

| Plasma (Diabetic Patients) | Cmax (Total) | 59.4 ± 12.9 mg/L | oup.com |

Doripenem

The penetration of doripenem into brain tissue has been assessed using microdialysis. In five patients with acute brain injury, the ratio of the area under the concentration-time curve in brain to that in plasma (AUCbrain/AUCplasma) for unbound doripenem was found to be 0.17 in one patient and 0.01 in the remaining four patients nih.gov. These findings suggest limited penetration of doripenem into the cerebral interstitium, indicating that plasma-based breakpoints may overestimate antimicrobial activity in brain parenchyma nih.gov.

Table 4: Doripenem Tissue Concentration Findings via Microdialysis

| Tissue (Patient Population) | Parameter (Ratio) | Value | Reference |

| Cerebral Interstitium (Acute Brain Injury) | AUCbrain/AUCplasma | 0.17 (1 patient), 0.01 (4 patients) | nih.gov |

Tebipenem, an oral this compound, has shown promising tissue distribution. In healthy subjects, the mean ± SD tebipenem tissue AUC0-8 was 5.99 ± 3.07 mg·h/L, with a penetration ratio of 107% (tissue AUC/free plasma AUC) nih.gov. In patients with diabetic foot infection, the tissue AUC0-8 was 8.60 ± 2.88 mg·h/L, demonstrating a penetration ratio of 90% nih.gov. The interstitial concentration-time profile largely mirrored the free plasma profile in both populations, indicating excellent distribution into the skin and soft tissue nih.gov.

Table 5: Tebipenem Tissue Concentration Findings via Microdialysis

| Tissue (Patient Population) | Parameter (Mean ± SD) | Concentration/Ratio | Reference |

| Skin and Soft Tissue (Healthy Subjects) | Tissue AUC0-8 | 5.99 ± 3.07 mg·h/L | nih.gov |

| Skin and Soft Tissue (Healthy Subjects) | Penetration Ratio | 107% | nih.gov |

| Skin and Soft Tissue (Diabetic Foot Infection Patients) | Tissue AUC0-8 | 8.60 ± 2.88 mg·h/L | nih.gov |

| Skin and Soft Tissue (Diabetic Foot Infection Patients) | Penetration Ratio | 90% | nih.gov |

| Plasma (Healthy Subjects) | fCmax | 3.74 ± 2.35 mg/L | nih.gov |

| Plasma (Infected Patients) | fCmax | 3.40 ± 2.86 mg/L | nih.gov |

Advanced Methodologies for Carbapenem Resistance Detection and Characterization in Research

Analysis of Porin Gene Mutations and Expression Levels

Porins are channel-forming proteins located in the outer membrane of Gram-negative bacteria, facilitating the passive diffusion of hydrophilic molecules, including carbapenems, into the periplasmic space where their targets reside. mdpi.comspringernature.comscielo.brbrieflands.com Mutations leading to the loss or reduction of functional porins, or changes in their expression levels, can significantly decrease the permeability of the outer membrane to carbapenems, thereby contributing to resistance. mdpi.comspringernature.commdpi.comscielo.brsonar.ch

Mechanisms of Porin-Mediated Resistance:

Gene Mutations: These can include point mutations, insertions, deletions, or premature stop codons within the porin gene sequences. Such mutations can lead to truncated, non-functional, or completely absent porin proteins. mdpi.comspringernature.comscielo.brnih.govfrontiersin.orgresearchgate.net

Downregulation of Expression: Reduced transcription of porin genes or decreased translation of porin mRNA can lead to fewer porin channels in the outer membrane, thereby limiting this compound entry. This can be regulated by various mechanisms, including small RNAs (sRNAs) or two-component systems. brieflands.comresearchgate.netjidc.orgnih.govnih.gov

Pore Constriction: Structural changes in porins, even if the protein is still expressed, can constrict the pore diameter, hindering the passage of carbapenems. springernature.com

Key Porins Involved in this compound Resistance:

Klebsiella pneumoniae : The major porins are OmpK35 and OmpK36. Loss or truncation of OmpK35 and OmpK36 is a frequent feature in this compound-resistant K. pneumoniae (CRKP) isolates. springernature.comnih.govopenmicrobiologyjournal.comopenmicrobiologyjournal.comasm.orgnih.govresearchgate.netscirp.orgfrontiersin.orgasm.org

OmpK35 truncation is often observed, leading to a non-functional pore. springernature.comasm.orgasm.org

Mutations in OmpK36, such as a Gly-Asp insertion in loop 3, can restrict the pore diameter, reducing this compound diffusion. springernature.com

Studies have shown that the absence of both OmpK35 and OmpK36 can lead to high levels of this compound resistance, especially when combined with β-lactamase production. asm.orgresearchgate.netasm.org

Some isolates may express alternative porins like OmpK37 when OmpK35 and OmpK36 are deficient. nih.govasm.org

Pseudomonas aeruginosa : OprD is a substrate-specific porin crucial for the entry of carbapenems like imipenem (B608078). Mutational inactivation or downregulation of oprD is a primary mechanism of this compound resistance in P. aeruginosa. mdpi.comnih.govsonar.chbrieflands.comjidc.orgnih.govfrontiersin.orgpasteur.frbjid.org.br

Mutational inactivation of oprD has been reported in a high percentage of this compound-non-susceptible P. aeruginosa isolates (e.g., 88.65% in one study). frontiersin.org

Mutations can include premature termination codons or frameshift mutations due to insertions or deletions. mdpi.comnih.gov

Downregulation of oprD expression, measured by real-time reverse transcription PCR (RT-qPCR), is also a common mechanism. brieflands.comjidc.orgnih.govbjid.org.br